(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide is a complex organic compound that features a thiazinane ring, a pyrrolidinone moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide involves multiple steps:
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Formation of the Thiazinane Ring: : The thiazinane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of chloroacetamide with γ-aminobutyric acid potassium salts can provide a convenient method for the synthesis of substituted thiazinane derivatives .
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Introduction of the Pyrrolidinone Moiety: : The pyrrolidinone moiety can be introduced through the condensation of 2-oxopyrrolidin-1-yl acetates with hydrazine hydrate and phenylhydrazine .
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Final Assembly: : The final compound is assembled by coupling the thiazinane and pyrrolidinone intermediates under specific conditions, such as using aromatic aldehydes, acetone, and acetophenone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylimino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases, epilepsy, and cancer.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-oxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone moiety and have similar biological activities.
Thiazinane derivatives:
Uniqueness
What sets (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H26N4O3S/c1-3-21-20-23(4-2)18(26)12-16(28-20)19(27)22-13-14-7-9-15(10-8-14)24-11-5-6-17(24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,22,27) |
InChI Key |
KIRGFMYMRSMWER-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)CC |
Origin of Product |
United States |
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